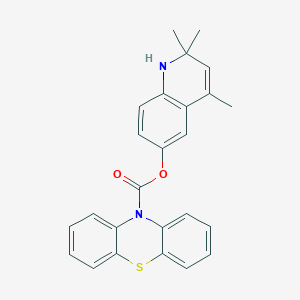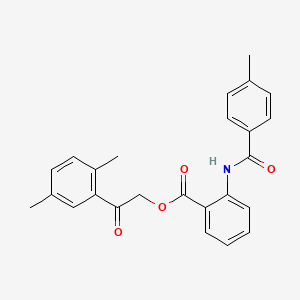
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is a complex organic compound that combines the structural features of dihydroquinoline and phenothiazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate typically involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 10H-phenothiazine-10-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 can be employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and phenothiazine derivatives.
Reduction: Reduction reactions can yield dihydroquinoline and dihydrophenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenothiazine derivatives, which can have different pharmacological and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of phenothiazine.
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl benzoate: Contains a benzoate group instead of phenothiazine.
Uniqueness
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structural features of dihydroquinoline and phenothiazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C25H22N2O2S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C25H22N2O2S/c1-16-15-25(2,3)26-19-13-12-17(14-18(16)19)29-24(28)27-20-8-4-6-10-22(20)30-23-11-7-5-9-21(23)27/h4-15,26H,1-3H3 |
InChI-Schlüssel |
HXEMUDHPWKTFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11620135.png)
![6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620141.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620147.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11620150.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11620155.png)




![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)
![(2Z)-2-[(6-methylpyridin-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620209.png)
![ethyl 2-{(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11620221.png)
